N-[(3ar,6as)-Hexahydrocyclopenta[c]pyrrol-2(1h)-Ylcarbamoyl]-4-Methylbenzenesulfonamide

Catalog No.
S528944
CAS No.
21187-98-4
M.F
C15H21N3O3S
M. Wt
323.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3ar,6as)-Hexahydrocyclopenta[c]pyrrol-2(1h)-Yl...

CAS Number

21187-98-4

Product Name

N-[(3ar,6as)-Hexahydrocyclopenta[c]pyrrol-2(1h)-Ylcarbamoyl]-4-Methylbenzenesulfonamide

IUPAC Name

1-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19)/t12-,13+

InChI Key

BOVGTQGAOIONJV-BETUJISGSA-N

SMILES

Array

solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)
1.90e-01 g/L

Synonyms

Diabrezide, Diaglyk, Diaikron, Diamicron, Gen Gliclazide, Gen-Gliclazide, Gliclazide, Gliklazid, Glyade, Glyclazide, Novo Gliclazide, Novo-Gliclazide, S 1702, S 852, S-1702, S-852, S1702, S852

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2C[C@H]3CCC[C@H]3C2

The exact mass of the compound Gliclazide is 323.13036 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758673. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Sulfonylurea Compounds. It belongs to the ontological category of N-sulfonylurea in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action in Blood Sugar Control

Gliclazide's primary function is to stimulate the release of insulin from pancreatic beta cells. This insulin release helps to lower blood sugar levels by promoting glucose uptake into cells throughout the body [1]. Research has also shown that gliclazide may improve insulin sensitivity in peripheral tissues, further aiding blood sugar control [2].

([1] Source: J Pharmacol Exp Ther. 1970;174(2):400-10. )([2] Source: Diabet Med. 1998 Nov;15(11):884-90. )

Exploring Additional Benefits

Beyond blood sugar control, ongoing research is investigating potential benefits of gliclazide in managing diabetic complications. Studies suggest gliclazide may have a role in reducing oxidative stress and inflammation, both of which contribute to the development of diabetic complications [3, 4].

([3] Source: Eur J Pharmacol. 2001 Jan 19;409(1-3):341-7. )([4] Source: Vasc Pharmacol. 2000 Dec;37(6):421-7. )

Gliclazide is an oral antihyperglycemic agent belonging to the sulfonylurea class, primarily used for managing type 2 diabetes mellitus. It was patented in 1966 and received approval for medical use in 1972. Gliclazide works by stimulating insulin secretion from pancreatic beta cells and enhancing peripheral insulin sensitivity. Its chemical formula is C15H21N3O3SC_{15}H_{21}N_{3}O_{3}S, with a molar mass of 323.41 g/mol, and it has a melting point of 180 to 182 °C .

Gliclazide's primary mechanism of action involves stimulating the release of insulin from pancreatic beta cells []. It binds to the sulfonylurea receptor (SUR) on the pancreatic beta cell membrane, leading to the closure of ATP-sensitive potassium channels []. This membrane depolarization triggers insulin secretion. Additionally, gliclazide may enhance insulin sensitivity in peripheral tissues [].

Gliclazide is generally well-tolerated, but the most common side effect is hypoglycemia (low blood sugar) []. Other potential side effects include gastrointestinal disturbances, weight gain, and allergic reactions []. Gliclazide can interact with other medications, so it's crucial to disclose all medications to your doctor before starting treatment [].

Data on Gliclazide Toxicity:

  • LD50 (rat, oral): > 4000 mg/kg []

  • Binding to Sulfonylurea Receptors: Gliclazide binds selectively to the sulfonylurea receptor (SUR1) on pancreatic beta cells. This action blocks ATP-sensitive potassium channels, leading to cell depolarization.
  • Calcium Influx: The depolarization opens voltage-dependent calcium channels, resulting in increased calcium influx into the cells, which triggers insulin exocytosis .
  • Metabolism: It undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes, producing several inactive metabolites .

Gliclazide exhibits several biological activities:

  • Insulin Secretion: It stimulates both basal and meal-stimulated insulin secretion from pancreatic beta cells.
  • Improvement of Insulin Dynamics: Gliclazide enhances the first-phase insulin response, which is often impaired in type 2 diabetes patients. This leads to a lower incidence of hypoglycemic episodes compared to other sulfonylureas .
  • Antiplatelet Effects: Beyond its hypoglycemic action, gliclazide has been shown to reduce platelet aggregation and improve fibrinolysis, potentially aiding in the prevention of diabetic complications .

The synthesis of gliclazide involves several steps:

  • Formation of the Sulfonamide Group: The initial step typically involves the reaction between a sulfonyl chloride and an amine.
  • Cyclization: The azabicyclo-octyl structure is introduced through cyclization reactions involving appropriate precursors.
  • Final Modifications: The compound undergoes further modifications to achieve the desired pharmacological properties .

Gliclazide is primarily used for:

  • Type 2 Diabetes Management: It is prescribed when lifestyle modifications are insufficient for glycemic control.
  • Cardiovascular Protection: Some studies suggest that gliclazide may offer cardiovascular benefits due to its antiplatelet properties .
  • Research: Investigated for its role in improving insulin dynamics and potential effects on diabetic microangiopathy .

Gliclazide has several notable interactions:

  • Drug Interactions: Its hypoglycemic effect can be enhanced by medications like phenylbutazone and alcohol, while drugs such as rifampin may increase its metabolism .
  • Genetic Factors: Variants in the cytochrome P450 2C19 gene can affect gliclazide metabolism, influencing its efficacy and safety profile .

Gliclazide shares similarities with other sulfonylureas but has unique characteristics that differentiate it:

Compound NameGenerationPotencyUnique Features
GlibenclamideSecond GenerationHighLonger half-life; higher risk of hypoglycemia
GlipizideSecond GenerationModerateShorter half-life; more potent than gliclazide
TolbutamideFirst GenerationLowLower potency; higher risk of hypoglycemia

Uniqueness of Gliclazide

  • Intermediate Half-Life: Gliclazide has an intermediate half-life of about 10–11 hours, making it suitable for once or twice daily dosing.
  • Lower Hypoglycemia Risk: Compared to other sulfonylureas, gliclazide has a lower tendency to cause hypoglycemia, particularly in elderly patients or those with mild renal insufficiency .
  • Additional Benefits: Its potential cardiovascular protective effects and antiplatelet properties set it apart from many other drugs in its class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

323.13036271 Da

Monoisotopic Mass

323.13036271 Da

Heavy Atom Count

22

LogP

2.6
2.6

Appearance

White to off-white crystalline powder.

Melting Point

180-182
181 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G4PX8C4HKV

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 54 of 69 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 15 of 69 companies with hazard statement code(s):;
H302 (46.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (46.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (46.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (46.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (60%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (13.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of NIDDM in conjunction with diet and exercise.

Pharmacology

Based on the pharmacological properties, gliclazide is a second generation sulphonylurea which acts as a hypoglycemic agent. It stimulates β cells of the islet of Langerhans in the pancreas to release insulin. It also enhances peripheral insulin sensitivity. Overall, it potentiates insulin release and improves insulin dynamics.
Gliclazide is a short-acting, relatively high-potency, second-generation sulfonylurea compound with hypoglycemic activity. Gliclazide also increases peripheral insulin sensitivity. This agent is metabolized by CYP2C9.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BB - Sulfonylureas
A10BB09 - Gliclazide

Mechanism of Action

Gliclazide binds to the β cell sulfonyl urea receptor (SUR1). This binding subsequently blocks the ATP sensitive potassium channels. The binding results in closure of the channels and leads to a resulting decrease in potassium efflux leads to depolarization of the β cells. This opens voltage-dependent calcium channels in the β cell resulting in calmodulin activation, which in turn leads to exocytosis of insulin containing secretorty granules.

KEGG Target based Classification of Drugs

Transporters
ABC transporters
ABCC subfamily
ABCC8 (SUR1) [HSA:6833] [KO:K05032]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

21187-98-4

Absorption Distribution and Excretion

Rapidly and well absorbed but may have wide inter- and intra-individual variability. Peak plasma concentrations occur within 4-6 hours of oral administration.
Metabolites and conjugates are eliminated primarily by the kidneys (60-70%) and also in the feces (10-20%).

Metabolism Metabolites

Extensively metabolized in the liver. Less than 1% of the orally administered dose appears unchanged in the urine. Metabolites include oxidized and hydroxylated derivates, as well as glucuronic acid conjugates.
Gliclazide has known human metabolites that include 7-hydroxy-gliclazide, Methylhydroxygliclazide, and 6-hydroxy-gliclazide.

Wikipedia

Gliclazide

Biological Half Life

10.4 hours. Duration of action is 10-24 hours.

Dates

Last modified: 08-15-2023
1: Leiter LA, Shestakova MV, Trubitsyna NP, Piletič M, Satman I. Implementing an
2: Singh AK, Singh R. Is gliclazide a sulfonylurea with difference? A review in
3: Duan F, Guo Y, Zhang L, Chen P, Wang X, Liu Z, Hu Y, Chen S, Chen D.
4: Zhang QJ, Liu BS, Li GX, Han R. Using resonance light scattering and UV/vis
5: Mathavan S, Chen-Tan N, Arfuso F, Al-Salami H. A comprehensive study of novel
6: Alvares J, Araujo VE, Izidoro JB, Diniz LM, Nascimento RC, Silva MR, Dias CZ,
7: Clemens KK, McArthur E, Dixon SN, Fleet JL, Hramiak I, Garg AX. The
8: Zhou J, Zheng F, Guo X, Yang H, Zhang M, Tian H, Guo L, Li Q, Mo Y, Jia W.
9: Chan SP, Colagiuri S. Systematic review and meta-analysis of the efficacy and
10: Hassan MH, Abd-Allah GM. Effects of metformin plus gliclazide versus
11: Mbanya JC, Al-Sifri S, Abdel-Rahim A, Satman I. Incidence of hypoglycemia in
12: Clemens KK, McArthur E, Dixon SN, Fleet JL, Hramiak I, Garg AX. The
13: Ding CY, Tan QY, Shi NC. [Alisma versus Gliclazide in the Treatment of
14: Mathavan S, Chen-Tan N, Arfuso F, Al-Salami H. The role of the bile acid
15: Glyburide, Gliclazide or Glimepiride for Elderly Patients with Type 2
16: Ezel T, Kocyigit Y, Deveci E, Atamer Y, Sermet A, Uysal E, Aktaş A, Yavuz D.
17: Banerjee A, Verma PR, Gore S. Controlled porosity solubility modulated
18: Mansour HF, Aly UF. In vitro evaluation and in vivo performance of
19: Yazgan ÜC, Taşdemir E, Bilgin HM, Deniz Obay B, Şermet A, Elbey B. Comparison
20: Hissa MR, Cavalcante LL, Guimarães SB, Hissa MN. A 16-week study to compare

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